3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

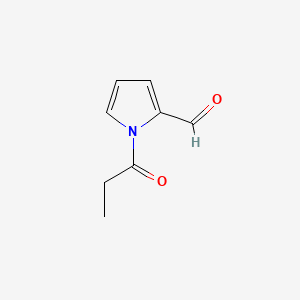

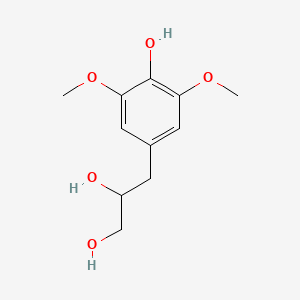

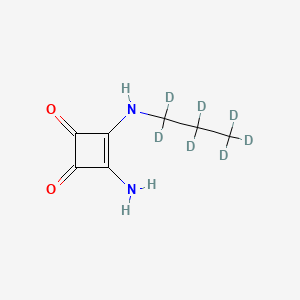

“3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol” is a chemical compound with the molecular formula C11H16O5 . Its average mass is 228.242 Da and its monoisotopic mass is 228.099777 Da . It is also known by other names such as “1,2-Propanediol, 3-(4-hydroxy-3,5-dimethoxyphenyl)-” and "3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol" .

Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol” consists of a propane-1,2-diol backbone with a 4-hydroxy-3,5-dimethoxyphenyl group attached . The presence of hydroxy and methoxy groups suggests that this compound may have interesting chemical properties and reactivity.Scientific Research Applications

Organic Synthesis

This compound is used in the synthesis of other organic compounds. For example, it is used in the Thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride . The precursor is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Antimicrobial Efficacy

The compound has been evaluated for its antimicrobial efficacy by determination of zone of inhibition and minimal inhibitory concentration . This suggests potential applications in the development of new antimicrobial agents.

Antioxidant Property

The compound has been evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This suggests potential applications in the development of new antioxidant agents.

Molecular Docking

The compound has been docked into the active site of the MurB protein of Staphylococcus aureus (PDB ID: 1HSK) . This suggests potential applications in the development of new drugs targeting this protein.

Laccase-Catalysed Iodide Oxidation

The compound is involved in the scheme of laccase-catalysed iodide oxidation . This suggests potential applications in the development of new oxidation reactions.

Chemical Modification

The chemical modification of compounds containing this moiety leads to their wide appositeness as efficacious pharmacological agents . This suggests potential applications in the development of new pharmacological agents.

Safety and Hazards

Safety data for “3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol” suggests that it should be stored at 2-8°C . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

The primary target of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol is the protein Endo-1,4-beta-xylanase Y . This protein is found in the organism Clostridium thermocellum .

Mode of Action

It is known to inhibit the protein feruloyl esterases . The compound’s interaction with its target protein likely results in changes to the protein’s function, potentially affecting the breakdown of complex carbohydrates.

Pharmacokinetics

properties

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-15-9-4-7(3-8(13)6-12)5-10(16-2)11(9)14/h4-5,8,12-14H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVVRJZYFJNFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745400 |

Source

|

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

CAS RN |

22805-15-8 |

Source

|

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/no-structure.png)